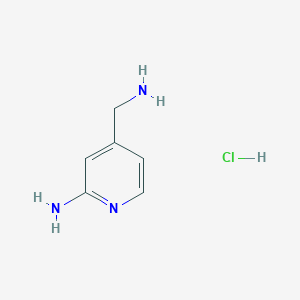
4-(Aminomethyl)pyridin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)pyridin-2-amine hydrochloride: is an organic compound with the molecular formula C6H9N3·HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine with formaldehyde and ammonia. The process can be summarized as follows:
Condensation Reaction: Pyridine reacts with formaldehyde under basic conditions to form pyridine-2,4-dimethanol.
Amination: The intermediate pyridine-2,4-dimethanol undergoes amination with ammonia or an amine to produce 4-(Aminomethyl)pyridin-2-amine.
Hydrochloride Formation: The final product is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-scale reactors: for the condensation and amination reactions.
Purification steps: such as crystallization or distillation to isolate the final product.
Quality control measures: to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of 4-(Aminomethyl)pyridin-2-amine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to enzymes: Inhibiting or activating their functions.
Interact with receptors: Modulating signal transduction pathways.
Form complexes: With metal ions, affecting their bioavailability and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminomethylpyridine: A similar compound with the amino group at a different position.
4-Amino-2-(trifluoromethyl)pyridine: Another derivative with a trifluoromethyl group.
Uniqueness
4-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H10ClN3 |
|---|---|
Peso molecular |
159.62 g/mol |
Nombre IUPAC |
4-(aminomethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4,7H2,(H2,8,9);1H |
Clave InChI |
JYSIATPBYFKAHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


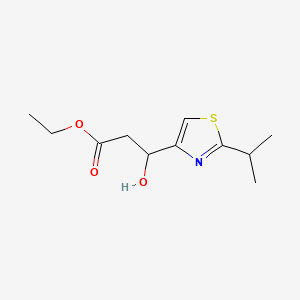
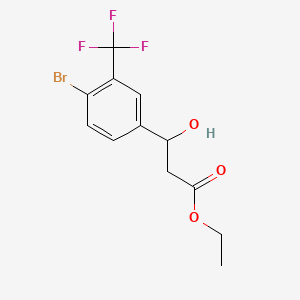
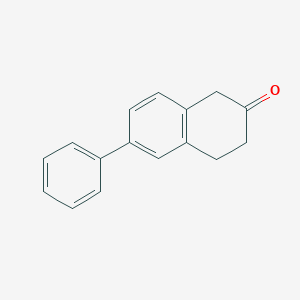


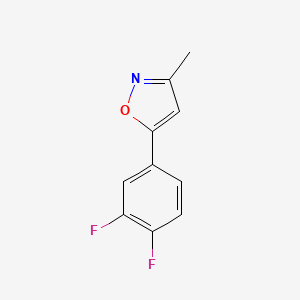
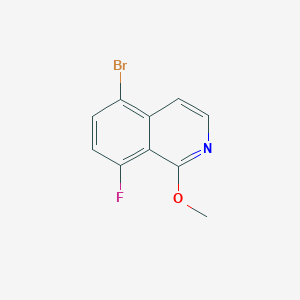
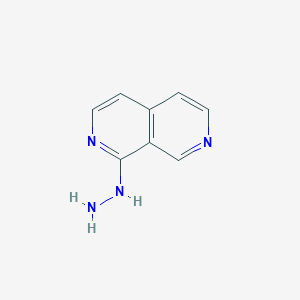

![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)
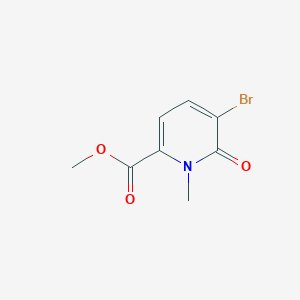
![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)

